molecular formula C15H25NO5 B6208850 9-[(tert-butoxy)carbonyl]-3-oxa-9-azaspiro[5.5]undecane-8-carboxylic acid CAS No. 2703774-52-9

9-[(tert-butoxy)carbonyl]-3-oxa-9-azaspiro[5.5]undecane-8-carboxylic acid

Cat. No.: B6208850
CAS No.: 2703774-52-9
M. Wt: 299.36 g/mol
InChI Key: ZFVJMGLHNMWASP-UHFFFAOYSA-N
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Description

9-[(tert-butoxy)carbonyl]-3-oxa-9-azaspiro[55]undecane-8-carboxylic acid is a synthetic organic compound with the molecular formula C15H25NO5 It is characterized by a spirocyclic structure, which includes a tert-butoxycarbonyl (Boc) protecting group, an oxa-aza spiro ring system, and a carboxylic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-[(tert-butoxy)carbonyl]-3-oxa-9-azaspiro[5.5]undecane-8-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Spirocyclic Core: The spirocyclic core can be constructed through a cyclization reaction involving an appropriate precursor, such as an amino alcohol or an amino ether.

    Introduction of the Boc Protecting Group: The tert-butoxycarbonyl (Boc) group is introduced using a reagent like di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

    Carboxylation: The carboxylic acid functional group is introduced through a carboxylation reaction, which can be achieved using carbon dioxide (CO2) under basic conditions.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

9-[(tert-butoxy)carbonyl]-3-oxa-9-azaspiro[5.5]undecane-8-carboxylic acid can undergo various types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the Boc-protected nitrogen atom.

    Deprotection Reactions: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA).

    Esterification and Amidation: The carboxylic acid group can react with alcohols or amines to form esters or amides, respectively.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as alkyl halides or sulfonates can be used in the presence of a base.

    Deprotection Reactions: Trifluoroacetic acid (TFA) or hydrochloric acid (HCl) are commonly used for Boc deprotection.

    Esterification and Amidation: Reagents like dicyclohexylcarbodiimide (DCC) and N,N’-diisopropylcarbodiimide (DIC) are used for coupling reactions.

Major Products

    Substitution Reactions: Substituted derivatives of the original compound.

    Deprotection Reactions: The free amine derivative.

    Esterification and Amidation: Ester or amide derivatives.

Scientific Research Applications

9-[(tert-butoxy)carbonyl]-3-oxa-9-azaspiro[5.5]undecane-8-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of spirocyclic compounds with potential biological activity.

    Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands due to its unique structural features.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 9-[(tert-butoxy)carbonyl]-3-oxa-9-azaspiro[5.5]undecane-8-carboxylic acid depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The spirocyclic structure and functional groups allow for specific binding interactions, which can influence the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 9-[(tert-butoxy)carbonyl]-1-oxa-9-azaspiro[5.5]undecane-2-carboxylic acid
  • 1-[(tert-butoxy)carbonyl]-9-oxa-1-azaspiro[5.5]undecane-3-carboxylic acid

Uniqueness

9-[(tert-butoxy)carbonyl]-3-oxa-9-azaspiro[5.5]undecane-8-carboxylic acid is unique due to its specific spirocyclic structure and the position of the functional groups. This uniqueness can result in distinct chemical reactivity and biological activity compared to similar compounds.

Properties

CAS No.

2703774-52-9

Molecular Formula

C15H25NO5

Molecular Weight

299.36 g/mol

IUPAC Name

9-[(2-methylpropan-2-yl)oxycarbonyl]-3-oxa-9-azaspiro[5.5]undecane-10-carboxylic acid

InChI

InChI=1S/C15H25NO5/c1-14(2,3)21-13(19)16-7-4-15(5-8-20-9-6-15)10-11(16)12(17)18/h11H,4-10H2,1-3H3,(H,17,18)

InChI Key

ZFVJMGLHNMWASP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CCOCC2)CC1C(=O)O

Purity

95

Origin of Product

United States

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